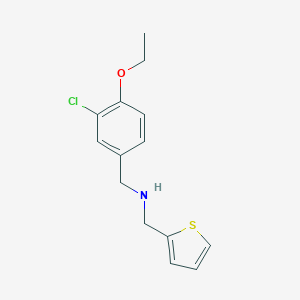

![molecular formula C16H24N2 B249602 N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B249602.png)

N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine, also known as APMA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. APMA is a derivative of adamantane, a cyclic hydrocarbon that is commonly found in antiviral and antiparkinsonian drugs. APMA is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience.

Mécanisme D'action

N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine acts as a substrate for MMPs by mimicking the natural substrates of these enzymes. MMPs cleave the peptide bond between the amino acids in the substrate, resulting in the release of a product that can be detected and quantified. N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine is an ideal substrate for MMPs because it is highly specific and can be easily modified to study different aspects of MMP activity.

Biochemical and Physiological Effects:

The use of N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine in scientific research has provided valuable insights into the biochemical and physiological effects of MMPs. MMPs have been implicated in a wide range of diseases, including cancer, arthritis, and cardiovascular disease. By studying the activity and inhibition of MMPs using N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine as a substrate, researchers can develop new therapies to treat these diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The use of N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine in scientific research has several advantages, including its high specificity, ease of modification, and availability. However, there are also some limitations to its use, including the need for specialized equipment and expertise in organic chemistry. Additionally, N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine may not accurately reflect the natural substrates of MMPs, which can limit its usefulness in some experiments.

Orientations Futures

There are several future directions for the use of N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine in scientific research. One of the most promising areas is the development of new therapies for diseases that are associated with MMP activity, such as cancer and arthritis. Additionally, N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine can be modified to study the activity of other enzymes, which could lead to new insights into their biochemical and physiological effects. Finally, the use of N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine in combination with other techniques, such as mass spectrometry and crystallography, could provide a more comprehensive understanding of the mechanisms of action of MMPs and other enzymes.

Méthodes De Synthèse

The synthesis of N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine can be achieved through a multi-step process involving the reaction of adamantane with different reagents such as bromine, sodium hydride, and methylamine. The final product is obtained after purification and isolation using techniques such as column chromatography and recrystallization. The synthesis of N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Applications De Recherche Scientifique

N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine has been extensively used in scientific research as a tool to study different biological processes. One of the most common applications of N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine is as a substrate for the enzyme matrix metalloproteinase (MMP). MMPs are a family of enzymes that play a critical role in tissue remodeling and repair. N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine is used as a surrogate substrate for MMPs to study their activity and inhibition.

Propriétés

Nom du produit |

N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine |

|---|---|

Formule moléculaire |

C16H24N2 |

Poids moléculaire |

244.37 g/mol |

Nom IUPAC |

N-[(1-methylpyrrol-2-yl)methyl]adamantan-2-amine |

InChI |

InChI=1S/C16H24N2/c1-18-4-2-3-15(18)10-17-16-13-6-11-5-12(8-13)9-14(16)7-11/h2-4,11-14,16-17H,5-10H2,1H3 |

Clé InChI |

CRUVXZIJPZIMLB-UHFFFAOYSA-N |

SMILES |

CN1C=CC=C1CNC2C3CC4CC(C3)CC2C4 |

SMILES canonique |

CN1C=CC=C1CNC2C3CC4CC(C3)CC2C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine](/img/structure/B249521.png)

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine](/img/structure/B249522.png)

![2-Chloro-4-[(4-ethoxybenzyl)amino]benzoic acid](/img/structure/B249523.png)

![4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide](/img/structure/B249524.png)

![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol](/img/structure/B249527.png)

![2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B249528.png)

![1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine](/img/structure/B249531.png)

![1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B249536.png)

![1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B249537.png)

![N-[4-(benzyloxy)-3-chlorobenzyl]cyclopropanamine](/img/structure/B249539.png)

![2-{[(4-Carboxybenzyl)amino]methyl}benzoic acid](/img/structure/B249540.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-propanamine](/img/structure/B249542.png)

![N-[(5-phenylfuran-2-yl)methyl]propan-2-amine](/img/structure/B249543.png)